Methyl 4-isobutylbenzoate

Description

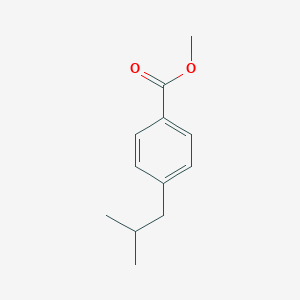

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-methylpropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-10-4-6-11(7-5-10)12(13)14-3/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGMWMARQCXWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Isobutylbenzoate

Esterification Reactions

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis. Various approaches have been developed to optimize this process for the production of alkyl and benzoate (B1203000) esters.

Fischer Esterification Approaches for Alkyl Benzoates

The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, is a classic method for producing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.orgpsiberg.com This reaction is an acid-catalyzed nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. mdpi.comorganic-chemistry.org Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. wikipedia.orgmasterorganicchemistry.com

This equilibrium reaction can be driven towards the product side by using an excess of one of the reactants, typically the alcohol, or by removing the water as it is formed. wikipedia.orgpsiberg.comorganic-chemistry.org Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and various Lewis acids. wikipedia.orgmasterorganicchemistry.com For instance, the synthesis of isobutyl benzoate from benzoic acid and isobutyl alcohol can be achieved using sulfuric acid in acetonitrile (B52724) at elevated temperatures. chemicalbook.com While effective, traditional catalysts like sulfuric acid can present challenges related to separation, recovery, and waste generation. mdpi.com

Acid-Catalyzed Synthetic Routes for Benzoic Esters

One key aspect of the acid-catalyzed mechanism is the activation of the carbonyl group. mdpi.com The acid catalyst increases the reactivity of the carboxylic acid, allowing it to be attacked by the weakly nucleophilic alcohol. libretexts.orgmdpi.com The subsequent elimination of water is a critical step that directly influences the final yield of the ester. mdpi.com Research has shown that even in the presence of water, which can compete for active sites on the catalyst, adjusting reaction parameters like temperature can enhance conversion rates. mdpi.com

Biocatalytic Syntheses of Benzoate Esters

An increasingly popular and environmentally friendly alternative to traditional chemical synthesis is the use of biocatalysts, particularly lipases. sci-hub.sersc.org Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that can catalyze esterification and transesterification reactions under mild conditions. rsc.orgacs.org This approach aligns with the principles of green chemistry by offering high selectivity, reduced energy consumption, and lower environmental impact. acs.org

In the context of benzoate ester synthesis, lipases such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei (Lipozyme RM IM) have demonstrated effectiveness. sci-hub.seresearchgate.net These enzymes can be used in solvent-free systems, where an excess of one of the substrates can act as the solvent. sci-hub.sersc.org For example, the enzymatic synthesis of benzyl (B1604629) benzoate has been successfully achieved using an excess of benzyl alcohol to solubilize the benzoic anhydride (B1165640) acyl donor. sci-hub.se The choice of lipase (B570770) is crucial, as different enzymes exhibit varying levels of activity and stability for specific reactions. researchgate.net

Novel Catalytic Systems in Esterification

To overcome the limitations of traditional homogeneous catalysts, significant research has focused on developing novel heterogeneous catalytic systems. These systems offer advantages such as easier separation from the reaction mixture, reusability, and often, improved selectivity.

Solid Acid Catalysts for Methyl Benzoate Synthesis (e.g., Zr/Ti, Carbon-Based)

Solid acid catalysts represent a significant advancement in esterification technology. mdpi.com These catalysts are non-corrosive, environmentally benign, and can be easily recovered and reused. mdpi.com

Zirconium/Titanium (Zr/Ti) Catalysts: Mixed metal oxides, particularly those based on zirconium and titanium, have emerged as highly effective solid acid catalysts for the synthesis of methyl benzoates. mdpi.comresearchgate.net Studies have shown that a composite catalyst with a specific molar ratio of Zr to Ti (e.g., 1.2:1) exhibits superior catalytic activity compared to the individual metal oxides. mdpi.comresearchgate.net The addition of iron to the Zr/Ti system can further enhance catalytic activity by increasing the number of acid sites and the surface area. mdpi.comresearchgate.net These catalysts have been successfully used to synthesize a variety of methyl benzoate derivatives from their corresponding benzoic acids and methanol (B129727), demonstrating their versatility. mdpi.commdpi.com The mechanism involves the Lewis acid sites of the catalyst activating the carbonyl group of the benzoic acid, facilitating the nucleophilic attack by methanol. mdpi.com

| Catalyst | Composition (Molar Ratio) | Key Finding | Reference |

|---|---|---|---|

| ZT10 | Zr:Ti = 1.2:1 | Exhibited the best catalytic effect for a range of substituted benzoic acids. | mdpi.com |

| ZFT04 | Fe:Zr:Ti = 2:1:1 | Showed optimal catalytic effects, with iron promoting activity. | mdpi.comresearchgate.net |

Carbon-Based Catalysts: Carbon-based solid acids, often derived from renewable biomass sources like bagasse or pulp fibers, offer a sustainable and low-cost alternative for esterification. bohrium.comfrontiersin.orgmdpi.com These catalysts are typically prepared by carbonizing the biomass and then sulfonating it to introduce acidic functional groups such as -SO₃H, -COOH, and -OH. mdpi.comresearchgate.net The presence of multiple types of acidic groups can enhance catalytic activity. mdpi.com These materials have demonstrated high efficiency in the esterification of free fatty acids and can be reused multiple times. bohrium.comfrontiersin.org For example, a catalyst prepared from bagasse achieved a 94.4% conversion of free fatty acids in waste cooking oil after 4 hours. bohrium.com Similarly, activated carbon modified with sulfonic acid groups has shown high yields in the esterification of palmitic acid. frontiersin.org

| Carbon Source | Preparation Method | Key Finding | Reference |

|---|---|---|---|

| Bagasse | Carbonization-sulfonation | Achieved 94.4% FFA conversion in waste cooking oil. | bohrium.com |

| Activated Carbon | Oxidation, modification, sulfonation | Reached 95.2% esterification rate of palmitic acid. | frontiersin.org |

| Pulp Fibers | H₃PO₄ impregnation, carbonization, sulfonation | Showed high catalytic activity and thermal stability. | researchgate.net |

| Microalgae Residue | Surface modification with H₂SO₄ or SO₂Cl₂ | Demonstrated higher activity and stability than a commercial solid acid catalyst. | jmb.or.kr |

Metallic Lewis Acid Catalysis in Ester Formation

Metallic Lewis acids are effective catalysts for ester formation by activating the carbonyl group of the carboxylic acid towards nucleophilic attack. wikipedia.org Lewis acids based on metals like aluminum, titanium, and zirconium are commonly employed. mdpi.comwikipedia.orgbohrium.com The metal center coordinates with the lone pair of electrons on the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. wikipedia.org

Recent research has demonstrated the direct condensation of benzoic acid and methanol using a metallic Lewis acid catalyst, such as a zirconium-titanium solid acid, without the need for an auxiliary Brønsted acid. mdpi.comresearchgate.net This represents a significant advancement, as previous systems often required a co-catalyst. mdpi.com The efficiency of these catalysts is influenced by factors such as the nature of the metal, its support, and the presence of substituents on the benzoic acid ring. mdpi.commdpi.com For example, electron-withdrawing groups on the benzene (B151609) ring can affect the ester yield. mdpi.com The development of these robust, reusable solid Lewis acid catalysts is a promising area for creating more efficient and environmentally friendly esterification processes.

Derivatization Strategies and Functionalization of Benzoate Scaffolds

The chemical architecture of methyl 4-isobutylbenzoate, characterized by a substituted benzene ring, offers multiple avenues for synthetic modification. Derivatization strategies primarily focus on the functionalization of the benzoate scaffold to introduce new chemical moieties, thereby altering the molecule's properties for various applications. Advanced methodologies, including palladium-catalyzed cross-coupling reactions and classical acylation reactions, are pivotal in creating a diverse range of benzoate derivatives. These techniques allow for precise modifications, either by building the scaffold through the coupling of precursors or by direct functionalization of a pre-existing benzoate ring.

Cross-Coupling Reactions (e.g., Suzuki Reaction Analogues)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex aromatic structures from simpler precursors. tcichemicals.comlibretexts.org In the context of this compound, these reactions are typically employed to couple an aryl halide with an organometallic reagent. A common synthetic route involves the reaction of a methyl 4-halobenzoate (like methyl 4-bromobenzoate) with an isobutyl-containing organometallic compound. nih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. tcichemicals.comlibretexts.org For instance, methyl 4-bromobenzoate (B14158574) can be reacted with isobutylboronic acid in the presence of a palladium catalyst and a base to yield the target molecule. sigmaaldrich.comacs.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. tcichemicals.com

Similarly, the Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org The reaction of methyl 4-bromobenzoate with an isobutylzinc halide, catalyzed by a palladium or nickel complex, provides an alternative and efficient pathway. wikipedia.orguni-muenchen.de These methods are valued for their high functional group tolerance and effectiveness under mild conditions. units.it

Research has demonstrated the versatility of these reactions with various benzoate esters and coupling partners. For example, studies on the Negishi cross-coupling of ethyl 4-bromobenzoate have provided insights into reaction kinetics and the influence of additives. uni-muenchen.de Microwave-assisted Suzuki reactions on para-substituted benzoates have also been shown to proceed rapidly and efficiently. mdpi.com

| Reaction Type | Aryl Halide/Triflate | Organometallic Reagent | Catalyst/Ligand | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Methyl 4-bromobenzoate | Arylboronic acids | Pd(OAc)₂ / Ligand-free | Microwave, Water | Biaryl derivatives | mdpi.com |

| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | Pd/C | Microwave, DMF, K₂CO₃ | 4-Methoxybiphenyl | scielo.org.mx |

| Negishi | Ethyl 4-bromobenzoate | Butylzinc bromide (BuZnBr) | Pd(OAc)₂ / S-Phos | THF | Ethyl 4-butylbenzoate | uni-muenchen.de |

| Negishi | Methyl 2-hydroxy-5-bromobenzoate | 2,4-Difluorophenylzinc bromide | Pd(OAc)₂ / SPhos | THF, Room Temp. | Diflunisal precursor | units.it |

| Suzuki-Miyaura | Aryl Chlorides | sec-Alkylboronic acids | Pd-PEPPSI-IPr | Toluene/Water, K₃PO₄ | sec-Alkylarenes | acs.org |

Acylation Reactions for Substituted Benzoate Derivatives

Acylation reactions, particularly the Friedel-Crafts acylation, are a fundamental method for introducing an acyl group onto an aromatic ring. msu.edu While direct acylation of a benzoate ester is challenging due to the deactivating nature of the ester group, this strategy is highly effective in the synthesis of precursors. msu.edumasterorganicchemistry.com For the synthesis of 4-isobutylbenzoic acid (the precursor acid to this compound), the Friedel-Crafts acylation of isobutylbenzene (B155976) is a key industrial step. vaia.comsciencesnail.com

In this approach, isobutylbenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). central.edugoogle.comgoogle.com This reaction typically yields 4-isobutylacetophenone with high selectivity for the para position due to the ortho, para-directing nature of the isobutyl group. sciencesnail.com The resulting ketone is a versatile intermediate that can be converted to the desired carboxyl group through various oxidative pathways, which is then esterified to yield this compound. vaia.com

Modern variations of this process aim for more environmentally friendly conditions, utilizing catalysts such as zeolites or recyclable Lewis acids like hydrogen fluoride (B91410). google.comwikipedia.orggoogle.com These methods often offer improved yields and reduce the amount of hazardous waste compared to traditional approaches that use stoichiometric amounts of aluminum chloride. google.comgoogle.com For instance, patents describe the use of zeolite beta catalysts with acetic anhydride for the acylation of isobutylbenzene, highlighting an eco-friendly alternative. google.comgoogle.com

| Aromatic Substrate | Acylating Agent | Catalyst | Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| Isobutylbenzene | Acetyl chloride | Aluminum chloride (AlCl₃) | - | 4-Isobutylacetophenone | vaia.comgoogle.com |

| Isobutylbenzene | Acetic anhydride | Hydrogen fluoride (HF) | Autoclave, 80°C | 4-Isobutylacetophenone | google.com |

| Isobutylbenzene | Acetic anhydride | Zeolite beta | 60-165°C | 4-Isobutylacetophenone | google.comgoogle.com |

| Benzene | Propanoyl chloride | Aluminum chloride (AlCl₃) | - | Propiophenone | libretexts.org |

| Anisole (B1667542) | Carboxylic esters/acids | - | - | Acylated anisole derivatives | msu.edu |

Comprehensive Spectroscopic Characterization and Elucidation of Methyl 4 Isobutylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Methyl 4-isobutylbenzoate reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is characterized by a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing ester group are shifted downfield compared to those ortho to the electron-donating isobutyl group. The aliphatic region shows characteristic signals for the isobutyl group and a sharp singlet for the methyl ester protons.

Based on spectral data for the compound, the following assignments can be made. amazonaws.com The two aromatic protons (H-2, H-6) ortho to the ester group appear as a doublet at approximately 7.97 ppm. amazonaws.com The two aromatic protons (H-3, H-5) ortho to the isobutyl group are observed as a doublet around 7.23 ppm. amazonaws.com The methyl protons of the ester group (-COOCH₃) produce a singlet at about 3.91 ppm. amazonaws.com For the isobutyl group, the methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring appear as a doublet at 2.54 ppm. amazonaws.com The methine proton (-CH-) gives a multiplet centered around 1.89 ppm, and the six equivalent methyl protons (-CH(CH₃)₂) show a doublet at approximately 0.93 ppm. amazonaws.com

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.97 | Doublet | 2H | Ar-H (ortho to -COOCH₃) |

| ~7.23 | Doublet | 2H | Ar-H (ortho to isobutyl) |

| ~3.91 | Singlet | 3H | -COOCH₃ |

| ~2.54 | Doublet | 2H | -CH₂- |

| ~1.89 | Multiplet | 1H | -CH(CH₃)₂ |

| ~0.93 | Doublet | 6H | -CH(CH₃)₂ |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the different carbon environments.

Spectral data indicate the carbonyl carbon of the ester at approximately 167.1 ppm. amazonaws.com The aromatic carbon attached to the ester group (C-1) is found around 128.5 ppm, while the carbon attached to the isobutyl group (C-4) resonates at about 148.1 ppm. amazonaws.com The aromatic carbons ortho to the ester (C-2, C-6) appear at 129.5 ppm, and those ortho to the isobutyl group (C-3, C-5) are at 128.8 ppm. amazonaws.com The methyl carbon of the ester group is observed at 52.1 ppm. amazonaws.com Within the isobutyl group, the methylene carbon (-CH₂-) resonates at 45.3 ppm, the methine carbon (-CH-) at 30.3 ppm, and the two equivalent methyl carbons at 22.4 ppm. amazonaws.com

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167.1 | C=O (Ester) |

| ~148.1 | Ar-C (C-4) |

| ~129.5 | Ar-C (C-2, C-6) |

| ~128.8 | Ar-C (C-3, C-5) |

| ~128.5 | Ar-C (C-1) |

| ~52.1 | -COOCH₃ |

| ~45.3 | -CH₂- |

| ~30.3 | -CH(CH₃)₂ |

| ~22.4 | -CH(CH₃)₂ |

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the structural assignments made from 1D NMR, advanced 2D NMR techniques are employed. These experiments reveal correlations between nuclei, confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between adjacent protons. For this compound, COSY would show strong correlations between the aromatic protons on adjacent carbons (H-2/H-3 and H-5/H-6). In the isobutyl group, it would confirm the coupling between the methylene (-CH₂-) protons and the methine (-CH-) proton, as well as the coupling between the methine proton and the terminal methyl (-CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would show a cross-peak connecting the signal for each proton (or proton group) with the signal of the carbon to which it is bonded. For instance, it would link the aromatic proton signals at ~7.97 ppm and ~7.23 ppm to their respective carbon signals at ~129.5 ppm and ~128.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. HMBC is crucial for piecing together different parts of the molecule. Key correlations for confirming the structure of this compound would include a cross-peak between the methyl ester protons (~3.91 ppm) and the carbonyl carbon (~167.1 ppm), as well as correlations between the methylene protons (~2.54 ppm) of the isobutyl group and the aromatic C-4 carbon (~148.1 ppm).

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups present in a compound.

Infrared (IR) Spectroscopy (FTIR)

The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the ester carbonyl (C=O) stretch, which typically appears between 1730-1715 cm⁻¹. uc.eduspcmc.ac.in The spectrum also displays strong bands corresponding to the C-O stretching vibrations of the ester group in the 1300-1100 cm⁻¹ region. spcmc.ac.in

Aliphatic C-H stretching from the isobutyl group is observed as a series of peaks just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. libretexts.org Aromatic C=C in-ring stretching vibrations produce several bands of variable intensity in the 1620-1450 cm⁻¹ region. libretexts.org The C-H bending vibrations of the isobutyl group, particularly the gem-dimethyl split, are expected around 1385 cm⁻¹ and 1370 cm⁻¹. libretexts.org

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~2960-2870 | Medium-Strong | C-H Stretch | Aliphatic (Isobutyl) |

| ~1725-1715 | Strong | C=O Stretch | Ester |

| ~1615, ~1510 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1465, ~1370 | Medium | C-H Bend | Aliphatic (Isobutyl) |

| ~1310-1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ester |

| ~1150-1080 | Strong | Symmetric C-O-C Stretch | Aryl Ester |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. acs.org While the carbonyl stretch is visible, Raman spectra of aromatic esters are often characterized by strong signals from the symmetric vibrations of the molecule, which are weak or absent in the IR spectrum.

For this compound, the most intense bands are expected to be the aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1615 cm⁻¹. Other significant signals include the C-H stretching of the aromatic ring and isobutyl group, as well as various C-C stretching and bending modes of the entire molecular skeleton. nih.gov The symmetric C-O stretching vibration would also contribute to the Raman spectrum. The non-polar nature of the isobutyl chain's C-C and C-H bonds leads to distinct signals in the Raman spectrum.

Characteristic Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3070 | Strong | C-H Stretch | Aromatic |

| ~2960-2870 | Strong | C-H Stretch | Aliphatic (Isobutyl) |

| ~1720 | Weak-Medium | C=O Stretch | Ester |

| ~1615 | Very Strong | C=C Symmetric Stretch (Ring Breathing) | Aromatic Ring |

| ~1300-1250 | Medium | C-O Stretch | Ester |

| ~1000 | Medium | Ring Trigonal Bending | Aromatic Ring |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. boku.ac.at It is a cornerstone for the analysis of volatile and semi-volatile compounds. boku.ac.at In a typical GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their boiling points and interaction with the stationary phase of the column. etamu.edu As each component elutes from the column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI). etamu.edu

For this compound, the resulting molecular ion (M⁺˙) would have a mass-to-charge ratio corresponding to its molecular weight. Under standard EI conditions (typically 70 eV), the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. etamu.eduresearchgate.net The fragmentation pattern is a molecular fingerprint that aids in structural confirmation.

The fragmentation of esters like this compound is predictable. Key fragmentation pathways include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group.

McLafferty rearrangement: A hydrogen atom transfer followed by cleavage, common in compounds with a gamma-hydrogen relative to a carbonyl group.

Loss of the alkoxy group: Cleavage of the C-O bond, leading to the loss of the methoxy (B1213986) group.

Cleavage of the isobutyl group: Fragmentation within the isobutyl side chain, often resulting in the loss of a stable isobutene molecule or an isobutyl radical.

The mass spectrum of the structurally similar Isobutyl benzoate (B1203000) shows characteristic peaks at m/z 105 (benzoyl cation) and 77 (phenyl cation), which would also be expected for this compound. nih.gov The isobutyl group would lead to fragments at m/z 57 (C4H9⁺) and 56 (loss of isobutene).

Table 1: Predicted Key Fragments for this compound in GC-MS (EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 192 | [C12H16O2]⁺˙ | Molecular Ion |

| 177 | [M - CH3]⁺ | Loss of a methyl group |

| 149 | [M - C3H7]⁺ or [C9H9O2]⁺ | Loss of a propyl radical from the isobutyl group |

| 135 | [C9H7O]⁺ | Benzoyl cation derived from the isobutylbenzoate structure |

| 119 | [C8H7O]⁺ | Phenylcarbonyl cation |

| 91 | [C7H7]⁺ | Tropylium ion, characteristic of alkylbenzenes |

This table is based on general fragmentation principles for esters and alkylbenzenes; actual relative intensities would depend on specific instrument conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. waters.comfrontagelab.com This precision allows for the determination of a compound's elemental formula, as it can distinguish between molecules that have the same nominal mass but different chemical formulas. longdom.orgmsu.edu

The molecular formula of this compound is C12H16O2. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass can be determined with high precision. This accurate mass is crucial for unambiguous identification, especially in complex matrices where multiple compounds may have the same integer mass. frontagelab.com For instance, HRMS can differentiate a target analyte from matrix interferences, significantly improving analytical specificity. frontagelab.com

Table 2: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Nominal Mass | 192 Da |

| Monoisotopic Mass (Calculated) | 192.11503 Da |

| Common Adducts in HRMS (Positive Ion) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Accurate Mass of [M+H]⁺ | 193.12231 Da |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. libretexts.orgnthu.edu.twwiley-vch.de It is particularly well-suited for analyzing polar, less volatile, and thermally fragile molecules. The process typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. libretexts.org Adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. wiley-vch.de

For this compound, ESI-MS in positive ion mode would be expected to primarily produce the protonated molecule at m/z 193.12231 and a sodium adduct at m/z 215.10427. wiley-vch.de The absence of significant fragmentation helps to clearly establish the molecular weight of the parent compound. libretexts.org ESI is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. A patent for a related compound, methyl 4-bromo-2-isobutylbenzoate, reported an ESI-MS result showing the [M-HCl-H]⁻ ion, demonstrating the utility of this technique for halogenated analogues. googleapis.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. up.ac.zalibretexts.org The technique is particularly useful for detecting compounds with chromophores, which are functional groups that absorb light, such as aromatic rings and conjugated systems. libretexts.org

The structure of this compound contains a benzene ring, which is a strong chromophore. Benzene itself exhibits a primary absorption band around 200 nm and a weaker, secondary band near 255 nm. up.ac.za When substituents are added to the benzene ring, these absorption maxima (λmax) can shift to longer wavelengths (a bathochromic or red shift), and their intensity can increase. up.ac.za

The ester and isobutyl groups on the benzene ring in this compound are expected to cause such a shift. The UV spectrum would likely show a strong absorption band below 250 nm and a secondary band between 270-290 nm, characteristic of substituted benzene derivatives. For comparison, methyl 4-hydroxybenzoate (B8730719) shows absorption maxima that are influenced by its substituents. plos.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Range / Value | Associated Transition |

|---|---|---|

| Primary Absorption (λmax 1) | ~230 - 250 nm | π → π* |

Note: The exact λmax and molar absorptivity (ε) depend on the solvent used for the analysis.

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com When a beam of X-rays strikes a crystal, the atoms diffract the rays in specific directions. By analyzing the angles and intensities of the diffracted beams, a precise model of the crystal lattice and the molecular structure within it can be constructed.

A single-crystal XRD analysis of this compound, if crystallized, would yield fundamental structural information, including:

Crystal System: The basic geometric classification of the crystal (e.g., monoclinic, orthorhombic). nih.gov

Space Group: The set of symmetry operations that describe the crystal's internal symmetry. mdpi.com

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit that forms the crystal. mdpi.commaterialsproject.org

Atomic Coordinates: The precise x, y, and z positions of each atom in the molecule.

For example, studies on the related compound methyl 4-hydroxybenzoate have revealed that it can crystallize in multiple polymorphic forms, each with a monoclinic crystal system but different space groups and packing arrangements. plos.orgnih.gov Such an analysis for this compound would provide unequivocal proof of its structure and reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. No specific XRD data for this compound was found in the searched literature.

Integration of Spectroscopic Data with Chemometrics for Advanced Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. numberanalytics.comnih.gov When applied to spectroscopic data, chemometrics can uncover hidden patterns, improve analytical accuracy, and enable the analysis of multicomponent systems where spectral overlap is a problem. numberanalytics.comspectroscopyonline.com

For this compound, integrating data from techniques like GC-MS and UV-Vis spectroscopy with chemometric tools can provide enhanced analytical capabilities:

Quantitative Modeling: Partial Least Squares (PLS) regression can be used to build calibration models that correlate spectral data with the concentration of this compound in a mixture. brieflands.com This is more robust than traditional single-wavelength analysis, as it uses information from the entire spectrum, making it less susceptible to noise and interference. numberanalytics.com

Pattern Recognition: Methods like Soft Independent Modeling of Class Analogies (SIMCA) can be used to build a model for authentic this compound. This model can then be used to verify the identity and purity of new batches by comparing their spectral data against the established class. numberanalytics.com

This integrated approach is particularly powerful in fields like metabolomics, environmental analysis, and industrial quality control, where rapid and reliable characterization of complex mixtures is essential. spectroscopyonline.combrieflands.com

Theoretical Chemistry and Computational Modeling of Methyl 4 Isobutylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometric structure of a molecule at the atomic level. For methyl 4-isobutylbenzoate, these calculations would reveal the distribution of electrons and the energies associated with different molecular orbitals, which dictate its reactivity and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For aromatic esters, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G**, can accurately predict molecular-level structures. researchgate.net

A DFT analysis of this compound would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the total energy of the molecule, providing key structural parameters. While specific data for this compound is not published, studies on similar molecules like ethyl benzoate (B1203000) and ethyl m-chloro benzoate show that DFT can reliably predict bond lengths and angles. scholarsresearchlibrary.com For instance, the C-C bond lengths within the benzene (B151609) ring are typically calculated to be between 1.39 Å and 1.41 Å. scholarsresearchlibrary.com DFT is also used to explore how steric interactions, such as those from the isobutyl group, might influence the molecule's final conformation and energy. osti.gov

Table 1: Predicted Parameters from DFT Analysis of this compound

| Property | Description | Predicted Outcome from DFT |

| Optimized Geometry | The lowest-energy 3D structure of the molecule. | Provides precise bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Helps in interpreting experimental infrared (IR) and Raman spectra. |

| Electronic Properties | Includes dipole moment, polarizability, and electrostatic potential. | Offers insight into the molecule's polarity and interaction with electric fields. |

| Total Energy | The calculated global minimum energy of the optimized structure. | Used to compare the relative stability of different isomers or conformers. |

Note: The values in this table are illustrative of the outputs from a DFT calculation; specific numerical data for this compound is not available in the cited literature.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a high level of accuracy for electronic structure.

For aromatic esters, ab initio calculations are used to refine properties like electron correlation effects, which are crucial for accurately determining interaction energies and reaction barriers. researchgate.netnih.gov These methods can be employed to study the impact of substituents on the electronic properties of the benzene ring and the ester group. modgraph.co.uknih.gov While computationally more intensive than DFT, ab initio calculations serve as a benchmark for validating results from other methods and are essential for studying systems where electron correlation plays a dominant role. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

In a typical analysis of a benzoate ester, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be concentrated on the electron-accepting ester group. researchgate.netufc.br A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. mdpi.com DFT calculations are commonly used to compute the energies of these orbitals. researchgate.net For similar aromatic molecules, HOMO-LUMO gaps are typically in the range of 4 to 5 eV. researchgate.net This analysis is crucial for understanding potential charge transfer within the molecule and its behavior in chemical reactions. researchgate.net

Table 2: Illustrative HOMO-LUMO Analysis Data for an Aromatic Ester

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | 4.7 |

Note: These values are representative for a generic aromatic ester and are not specific to this compound.

Ab Initio Methods in Electronic Structure Calculations

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. kpi.ua By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including conformational changes and flexibility. semanticscholar.org This technique is particularly useful for understanding how flexible parts of a molecule, like the isobutyl group in this compound, behave in different environments. researchgate.net

An MD simulation of this compound would reveal the accessible rotational conformations (rotamers) around its single bonds, particularly the C-C and C-O bonds of the isobutyl and ester groups. The simulation would track the trajectories of all atoms, allowing for the analysis of structural fluctuations and the identification of the most populated conformational states under specific conditions of temperature and pressure. Such simulations on aromatic polyesters have been used to determine properties like chain stiffness and persistence length. kpi.uaresearchgate.net

Intermolecular Interaction Analysis

Understanding how a molecule interacts with itself and with other molecules is key to predicting its macroscopic properties, such as boiling point, solubility, and its behavior in biological systems.

Hydrogen bonds are a specific type of electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. In this compound, the two oxygen atoms of the ester group—the carbonyl oxygen (C=O) and the ether oxygen (C-O-CH₃)—can act as hydrogen bond acceptors. researchgate.netacs.org

While the molecule itself does not have a hydrogen bond donor, it can form hydrogen bonds with protic solvents (like water or alcohols) or with other molecules containing N-H or O-H groups. mdpi.comtandfonline.com Computational studies on similar systems, such as methyl benzoate derivatives interacting with water or N-methylaniline, have been used to investigate the strength and geometry of these hydrogen bonds. researchgate.nettandfonline.com These studies often analyze the bond critical points and electron density to characterize the nature of the interaction. researchgate.net The ability to form such bonds is critical to the molecule's solubility and its potential interactions within a biological environment. mdpi.com

Van der Waals Interactions

Van der Waals forces are weak, distance-dependent intermolecular interactions that are crucial for understanding the crystal packing of molecular solids like this compound. These forces, although individually weak with energies typically ranging from 0.4 to 4 kJ/mol, are additive and collectively play a significant role in the cohesion and stabilization of the crystal lattice. They arise from temporary fluctuations in electron density, leading to transient dipoles that can induce corresponding dipoles in neighboring molecules.

Hirshfeld Surface Analysis in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules.

The analysis generates a three-dimensional surface colored according to various properties, such as dnorm, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the sum of the Van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent contacts that are longer. Additionally, two-dimensional "fingerprint plots" are derived from the surface, which summarize all the intermolecular contacts and provide a quantitative breakdown of each type of interaction's contribution to the crystal packing. mdpi.comnih.gov

As specific crystallographic data for this compound is not publicly available, data from the closely related compound, Methyl 4-hydroxybenzoate (B8730719), can serve as an illustrative example of the insights gained from this analysis. nih.govplos.org Hirshfeld analysis of Methyl 4-hydroxybenzoate reveals the dominant role of specific interactions in its crystal packing.

Table 1: Intermolecular Contact Contributions for Methyl 4-hydroxybenzoate (Analogue) This table is based on data for the analogue compound Methyl 4-hydroxybenzoate and is intended to be illustrative of the data obtained through Hirshfeld Surface Analysis.

| Intermolecular Contact Type | Contribution (%) | Description |

| H···H | 42.1 | Represents contacts between hydrogen atoms, the most abundant on the surface. |

| O···H / H···O | 36.4 | Corresponds to strong O-H···O hydrogen bonds, critical for forming molecular chains. |

| C···H / H···C | 18.7 | Arises from weaker interactions involving the aromatic and methyl hydrogens. |

| C···C | 1.7 | Indicates π-π stacking interactions between aromatic rings. |

| Other | 1.1 | Minor contributions from other contact types. |

Source: Adapted from computational analysis of Methyl 4-hydroxybenzoate. plos.org

This type of analysis for this compound would similarly quantify the contributions from H···H, C···H, and O···H contacts, providing a detailed picture of how the molecules arrange themselves to maximize stabilizing forces within the crystal.

Predictive Modeling of Chemical Reactivity and Catalytic Mechanisms

Predictive modeling in chemistry uses computational methods to forecast the behavior of molecules in chemical reactions, offering insights into reactivity, stability, and catalytic pathways without the need for direct experimentation. These models are foundational to modern chemical research and drug discovery.

For this compound, a key reaction of interest is ester hydrolysis, which can be catalyzed by an acid or a base. Predictive models, often employing Density Functional Theory (DFT) or developing Quantitative Structure-Activity Relationships (QSAR), can elucidate the mechanisms and kinetics of such reactions. acs.orgljmu.ac.uk The base-catalyzed hydrolysis of esters, for instance, typically proceeds through a bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov Computational models can calculate the energy barriers for each step of this mechanism, including the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon and the subsequent departure of the leaving group (the alcohol). acs.org

These models can predict second-order rate constants (kB) by calculating the activation free energy of the rate-determining step. researchgate.net Factors influencing reactivity, such as the electronic properties of substituents on the benzene ring or the steric hindrance of the ester's alcohol group, can be systematically evaluated. acs.org Quantum chemical parameters derived from these models, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide further insight into the molecule's susceptibility to nucleophilic or electrophilic attack. A smaller HOMO-LUMO energy gap generally implies higher reactivity. plos.org

Table 2: Predictive Parameters for Chemical Reactivity This table outlines key computational parameters used to predict the chemical reactivity of esters like this compound.

| Parameter | Description | Relevance to Reactivity |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy corresponds to a faster reaction rate. |

| HOMO/LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap suggests the molecule is more polarizable and reactive. plos.org |

| Second-order Rate Constant (kB) | A measure of the rate of a bimolecular reaction, such as base-catalyzed hydrolysis. | Can be predicted by QSAR models based on molecular descriptors. acs.orgresearchgate.net |

| Electrostatic Potential | Maps the charge distribution on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for attack. |

In addition to predicting reactivity, computational modeling is instrumental in mapping out entire catalytic mechanisms. For reactions involving catalysts, models can simulate the interaction of this compound with the catalyst, identify intermediate structures and transition states, and determine the most favorable reaction pathway. researchgate.net This can be applied, for example, to predict the outcomes of transesterification or hydrogenation reactions in the presence of a specific catalyst. By simulating the complete catalytic cycle, researchers can understand how a catalyst enhances reaction rates and selectivity, guiding the design of more efficient catalytic systems.

Metabolic and Environmental Transformation Pathways of Methyl 4 Isobutylbenzoate

In Vitro Metabolic Studies

In vitro studies are crucial for elucidating the metabolic pathways of xenobiotics like Methyl 4-isobutylbenzoate. These studies typically utilize subcellular fractions, such as liver microsomes, to identify the enzymes and reactions involved in the compound's breakdown. The metabolism of alkyl benzoates is expected to proceed via hydrolysis of the ester bond to form benzoic acid and the corresponding alcohol, which can then undergo further metabolism. canada.ca

The primary metabolic pathway for ester-containing compounds is enzymatic hydrolysis, a reaction catalyzed by a class of enzymes known as hydrolases. nih.gov Carboxylesterases, which are ubiquitously distributed in the body, are particularly important for the inactivation of drugs and other xenobiotics containing ester bonds. nih.govinchem.org The hydrolysis of the ester linkage in this compound would yield 4-isobutylbenzoic acid and methanol (B129727). This process effectively cleaves the molecule into more polar metabolites.

Human carboxylesterase 1 (hCES1), predominantly found in the liver, is a key enzyme in the metabolism of many ester-containing drugs. While specific studies on this compound are limited, the general mechanism for related compounds involves the cleavage of the ester bond. inchem.org This enzymatic action is a critical detoxification step, converting the parent compound into metabolites that can be more readily excreted. nih.gov Studies on various model ester compounds have shown that liver fractions from humans and rats exhibit high hydrolytic activity. nih.gov

Table 1: Primary Enzymatic Hydrolysis of this compound

| Reactant | Enzyme Family | Primary Products |

|---|

Cytochrome P450 (CYP) enzymes are a superfamily of versatile catalysts primarily involved in Phase I metabolism, which introduces or exposes functional groups on xenobiotic molecules. nih.govrochester.edu For this compound, CYP-mediated oxidation can occur at several positions.

Hydroxylation: The isobutyl side chain is a likely target for hydroxylation. CYP enzymes can catalyze the oxidation of aliphatic C-H bonds, introducing a hydroxyl (-OH) group. nih.gov This would result in the formation of hydroxylated metabolites, increasing the compound's polarity. Aromatic hydroxylation on the benzene (B151609) ring is another possible, though often slower, pathway. nih.gov

The specific P450 isoforms involved in the metabolism of p-cresol (B1678582) (4-methylphenol), a structurally related compound, include CYP2D6, 2E1, and 1A2, highlighting the potential for multiple CYP enzymes to act on such structures. nih.gov

Following Phase I metabolism, the resulting metabolites, such as 4-isobutylbenzoic acid and any hydroxylated derivatives, undergo Phase II conjugation reactions. edx.org These reactions attach highly polar endogenous molecules to the metabolite, greatly increasing water solubility and facilitating elimination from the body via urine or bile. nih.govsigmaaldrich.com

Glucuronidation: This is a major conjugation pathway for compounds containing hydroxyl, carboxyl, or amino groups. edx.orgsigmaaldrich.com The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the metabolite. nih.govresearchgate.net The primary metabolite, 4-isobutylbenzoic acid, with its carboxylic acid group, is a prime substrate for glucuronidation, forming an acyl glucuronide. researchgate.net Hydroxylated metabolites formed by CYP action would also be readily conjugated with glucuronic acid. sigmaaldrich.com

Other Conjugations: Besides glucuronidation, metabolites can also undergo sulfation (conjugation with sulfate) or conjugation with amino acids like glycine. edx.org The resulting conjugates are significantly more polar than the parent compound and are efficiently excreted. sigmaaldrich.com

Table 2: Potential Conjugation Reactions of this compound Metabolites

| Metabolite | Conjugation Reaction | Enzyme Family | Conjugated Product |

|---|---|---|---|

| 4-isobutylbenzoic acid | Glucuronidation | UGTs | 4-isobutylbenzoyl-glucuronide |

| Hydroxylated Metabolites | Glucuronidation | UGTs | Hydroxy-metabolite-glucuronide |

This compound can also degrade through non-enzymatic chemical processes, with ester hydrolysis being the most significant. This reaction can occur without enzymatic catalysis, typically promoted by acidic or alkaline conditions in an aqueous environment. psu.edu

Studies on benzoate (B1203000) esters show that hydrolysis can be achieved in high-temperature water (250–300 °C). psu.edufuture4200.com The reaction is consistent with an acid-catalyzed mechanism (AAC2), where the protonation of the ester's carbonyl oxygen is a key step. future4200.com The increased dissociation of water at elevated temperatures provides the hydronium ions necessary to catalyze the reaction, even without the addition of an external acid. future4200.com This process is relevant for understanding the compound's stability under certain industrial or environmental conditions.

Glucuronidation and Conjugation Reactions

Environmental Fate and Degradation Studies

The environmental fate of a chemical is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation. For this compound, its low water solubility suggests it is not likely to be mobile in the environment and that spillage is unlikely to penetrate soil. thermofisher.com

The rate of hydrolysis is a critical parameter for assessing the persistence of this compound in aquatic environments. Studies on the hydrolysis of isobutyl benzoate in near-critical water (260–300 °C) have shown an autocatalytic mechanism. future4200.com The rate of hydrolysis was found to decrease with increased branching of the alcohol chain, but interestingly, was independent of substituents on the aromatic ring. future4200.com This suggests that kinetic data for isobutyl benzoate can be a reasonable proxy for this compound under these conditions.

The hydrolysis of esters in water at high temperatures is considered a potential "green" technology for recycling and degradation. psu.educnrs.fr The reaction kinetics for the hydrolysis of various methyl benzoates have been studied, showing that the process is efficient at temperatures above 200 °C. psu.edu In slightly alkaline water (e.g., 2% KOH), the saponification of methyl benzoates occurs readily at temperatures between 200 and 300 °C. psu.edu

Table 3: Factors Influencing Hydrolysis of Benzoate Esters

| Condition | Effect on Hydrolysis Rate | Mechanism Reference |

|---|---|---|

| High Temperature (250-300°C) | Increases rate | Acid-catalyzed (AAC2) psu.edufuture4200.com |

| Alkaline pH | Increases rate (Saponification) | Base-catalyzed psu.edufuture4200.com |

| Ring Substituents | Negligible effect | Hammett analysis yielded a negligible ρ-value future4200.com |

Photolytic Degradation (Aqueous and Soil Photolysis)

The photolytic degradation of this compound in aqueous and soil environments is a key pathway for its transformation. While direct experimental data for this compound is limited, the photochemical behavior of structurally similar alkyl benzoates provides significant insights into its likely fate upon exposure to sunlight.

Ultraviolet (UV) irradiation of alkyl benzoates, such as pentyl benzoate, in an inert atmosphere has been shown to primarily yield benzoic acid through a process analogous to a Norrish Type II reaction. rsc.org This process involves the intramolecular abstraction of a hydrogen atom, leading to the cleavage of the ester bond. rsc.org In addition to benzoic acid, which can account for approximately 40% of the degradation products, smaller amounts of other compounds like benzaldehyde (B42025) may also be formed. rsc.org

In aqueous environments, the presence of other substances can influence the photodegradation process. For instance, studies on other benzoate esters have shown that the presence of free chlorine in water can accelerate the rate of photolytic degradation under UV light. researchgate.net This can lead to the formation of halogenated by-products, although this is more relevant for parabens which are structurally related. researchgate.net

The photolysis of phthalic acid esters (PAEs), which share the ester functional group, has also been studied. For example, the photolysis of dibutyl phthalate (B1215562) (DBP) results in byproducts such as butyl benzoate and benzoic acid. frontiersin.org This further supports the expected degradation of this compound to its constituent acid and alcohol moieties under photolytic conditions.

Sunlight is a critical factor in the degradation of chemical compounds on soil surfaces. herts.ac.uk The effectiveness of soil photolysis depends on the degree of light exposure, which can be influenced by factors like plant cover. herts.ac.uk For a compound like this compound, if it is present on the soil surface, it is expected to undergo photodegradation, likely leading to the formation of 4-isobutylbenzoic acid and methanol.

| Process | Key Findings for Analogous Compounds | Potential Products of this compound |

| Aqueous Photolysis | UV irradiation of alkyl benzoates yields primarily benzoic acid. rsc.org | 4-isobutylbenzoic acid, Methanol, Benzaldehyde derivatives |

| Soil Photolysis | Sunlight is a major degradation pathway for pesticides on soil surfaces. herts.ac.uk | 4-isobutylbenzoic acid, Methanol |

Biotransformation in Soil and Aquatic Systems

Biotransformation is a critical process determining the environmental persistence of this compound. The primary mechanism for the biotransformation of esters in both soil and aquatic environments is enzymatic hydrolysis. europa.eunih.gov

In soil and water, microorganisms possess esterase enzymes that can cleave the ester bond of this compound. This process, known as hydrolysis, would break down the compound into 4-isobutylbenzoic acid and methanol. epa.gov These resulting products are generally more amenable to further microbial degradation. For example, benzoic acid is known to be readily biodegradable under aerobic conditions. who.int Similarly, methanol is a simple alcohol that is easily utilized by a wide range of microorganisms.

Studies on other esters provide evidence for this pathway. For example, isobutyl isobutyrate is expected to undergo biodegradation in soil and water. nih.gov Phthalic acid esters are also known to be biotransformed in earthworms through esterolysis into their corresponding monoesters and phthalic acid. nih.gov This process is catalyzed by enzymes like carboxylesterases. nih.gov

| Environment | Primary Transformation Pathway | Expected Metabolites | Supporting Evidence from Analogues |

| Soil | Microbial Hydrolysis | 4-isobutylbenzoic acid, Methanol | Isobutyl isobutyrate is expected to biodegrade. nih.gov Phthalate esters are hydrolyzed by soil organisms. nih.gov |

| Aquatic Systems | Microbial Hydrolysis | 4-isobutylbenzoic acid, Methanol | Carboxylic acid esters undergo hydrolysis in aqueous systems. epa.gov Benzoic acid is readily biodegradable in water. who.int |

Adsorption and Mobility in Environmental Matrices

The adsorption and mobility of this compound in environmental matrices like soil and sediment determine its potential for transport and leaching into groundwater. A key parameter for assessing mobility is the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

While experimental Koc values for this compound are not available, data for structurally similar compounds can provide an estimation. For instance, methyl benzoate has reported Koc values ranging from 70 to 178, indicating moderate to high mobility in soil. nih.gov Butyl benzoate has an experimentally determined Koc of 125, which also suggests high mobility. nih.gov

However, the isobutyl group in this compound is larger than the methyl group in methyl benzoate, which could lead to a higher octanol-water partition coefficient (log Kow) and potentially stronger adsorption to soil organic matter. For comparison, O-isobutyl ethylthiocarbamate has an estimated Koc of 144.4, classifying it as having very high mobility. europa.eu

The mobility of benzoate derivatives can be influenced by soil properties. For benzoic acid, mobility has been shown to be positively correlated with soil pH and negatively correlated with aluminum and iron content. who.int

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the environmental fate of chemicals based on their structure. ecetoc.orgnih.gov While a specific QSAR prediction for this compound's Koc is not provided in the search results, these models represent a valuable approach for estimating such parameters in the absence of experimental data.

| Parameter | Value for Analogous Compound | Compound | Implication for Mobility |

| Koc | 70 - 178 | Methyl benzoate nih.gov | Moderate to High Mobility |

| Koc | 125 | Butyl benzoate nih.gov | High Mobility |

| Koc | 144.4 (estimated) | O-isobutyl ethylthiocarbamate europa.eu | Very High Mobility |

Analytical Method Development for Detection and Quantification in Research Matrices

Chromatographic Methodologies

Chromatographic techniques are central to the separation, identification, and quantification of Methyl 4-isobutylbenzoate. The choice of method and detector is contingent on the sample matrix, the required sensitivity, and the specific goals of the research.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. When coupled with appropriate detectors, it provides a powerful tool for the analysis of this compound.

HPLC with UV/DAD Detection: For compounds containing a chromophore, such as the benzene (B151609) ring in this compound, Ultraviolet (UV) or Diode Array Detection (DAD) is highly effective. A DAD detector offers the advantage of acquiring a UV spectrum for the analyte, which aids in peak identification and purity assessment. A simple and accurate RP-HPLC method was developed for the estimation of a related compound, Methyl 4-hydroxy benzoate (B1203000), using a UV detector at a wavelength of 254 nm. researchgate.net The mobile phase consisted of a methanol (B129727) and water mixture, demonstrating the utility of reversed-phase chromatography for benzoate derivatives. researchgate.net

HPLC with ELSD Detection: The Evaporative Light Scattering Detector (ELSD) is a universal detector that is not dependent on the optical properties of the analyte. It is particularly useful for detecting compounds that lack a significant UV chromophore. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. This allows for the quantification of analytes based on their mass. A validated HPLC-DAD/ELSD method has been successfully used for the simultaneous quantification of various lipids, showcasing the detector's utility for diverse compound classes. nih.gov While ELSD offers broad applicability, it requires a volatile mobile phase and may exhibit a non-linear response, which needs to be considered during calibration. chromforum.org

A uniquely configured HPLC system equipped with DAD, ELSD, Chemiluminescent Nitrogen Detector (CLND), and Mass Spectrometry (MS) can simultaneously determine the identity, purity, and quantity of a chemical from a single sample. opans.com Purity is determined by amalgamating peak area percentages from the DAD, CLND, and ELSD. opans.com

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometric Detection (MSD)

Gas Chromatography (GC) is the preferred method for volatile and semi-volatile compounds like this compound.

GC with Flame Ionization Detection (FID): The Flame Ionization Detector (FID) is a widely used detector in GC due to its high sensitivity, broad linear range, and robustness. It is particularly effective for quantifying organic compounds. GC-FID is a common technique for the analysis of volatile compounds in essential oils and can be used for the quantification of esters like this compound. ingentaconnect.comphytochemia.com While highly reliable for quantification, FID does not provide structural information for compound identification. phytochemia.com

GC with Mass Spectrometric Detection (MSD): Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. innovareacademics.in This makes it an invaluable tool for both qualitative and quantitative analysis. The mass spectrometer provides detailed structural information, allowing for confident identification of this compound by comparing its mass spectrum to library spectra. nih.gov For quantitative analysis, the MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. pjoes.com While MS is powerful for identification, FID is often preferred for more accurate quantification due to its more consistent response factor across different molecules. phytochemia.com

Table 1: Comparison of GC Detectors

| Feature | Flame Ionization Detection (FID) | Mass Spectrometric Detection (MSD) |

| Principle | Measures ions produced during combustion of organic compounds in a hydrogen flame. | Measures the mass-to-charge ratio of ionized molecules and their fragments. |

| Selectivity | Universal for organic compounds. | Highly selective, provides structural information. |

| Primary Use | Quantitative analysis. phytochemia.com | Qualitative and quantitative analysis. nih.gov |

| Sensitivity | High | High (especially in SIM mode). pjoes.com |

| Linear Range | Wide | Can be narrower than FID. |

Advanced Sample Preparation and Extraction Techniques (e.g., Headspace Extraction, Solid-Phase Microextraction)

Effective sample preparation is critical for accurate and sensitive analysis, especially when dealing with complex research matrices.

Headspace Extraction (HS): Headspace sampling is a technique used for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. thermofisher.com In this method, the sample is sealed in a vial and heated, allowing the volatile analytes to partition into the gas phase (headspace) above the sample. A portion of the headspace gas is then injected into the GC. Multiple Headspace Extraction (MHE) is an absolute quantitative method for volatiles in solid samples, which eliminates the need for matrix-matched calibration standards. thermofisher.comthermofisher.com This technique is particularly suitable for the analysis of residual solvents and other volatile compounds in various materials. thermofisher.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that integrates sampling, extraction, and concentration into a single step. nih.govchromatographyonline.com A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. mdpi.com Analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. jmb.or.krd-nb.info Headspace SPME (HS-SPME) is particularly effective for extracting volatile and semi-volatile compounds from complex matrices, protecting the fiber from non-volatile components. mdpi.com The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. nih.gov

Method Validation and Performance Characteristics for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.net It ensures that the method provides reliable, reproducible, and accurate data. globalresearchonline.netsysrevpharm.org Key validation parameters are defined by guidelines from organizations such as the International Council for Harmonisation (ICH). innovareacademics.ineuropa.eu

Selectivity and Specificity

Selectivity and specificity refer to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. innovareacademics.in

Demonstrating Specificity: In chromatography, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks originating from the matrix, impurities, or degradation products. npra.gov.my This is typically achieved by analyzing blank matrix samples and samples spiked with the analyte and potential interferents. innovareacademics.in In GC-MS, the uniqueness of the mass spectrum can provide a high degree of specificity. For HPLC with DAD, comparing the spectra of the analyte peak in the sample to that of a pure standard can confirm peak purity and identity.

Linearity and Calibration

Linearity is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. numberanalytics.com

Establishing Linearity: Linearity is typically evaluated by analyzing a series of standards at different concentrations. A calibration curve is then constructed by plotting the instrument response versus the analyte concentration. The linearity is expressed by the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be close to 1. researchgate.net For example, a study on Methyl 4-hydroxy benzoate demonstrated linearity in the range of 0.01–0.12 mg/mL with an R² of 0.999. researchgate.net It is important to establish linearity across the expected concentration range of the samples. globalresearchonline.net

Table 2: Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria for Research |

| Selectivity/Specificity | Ability to measure the analyte accurately in the presence of other components. | No interfering peaks at the retention time of the analyte. |

| Linearity | Proportionality of the signal to the analyte concentration over a range. | Correlation coefficient (r) or coefficient of determination (R²) ≥ 0.99. nih.gov |

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. The limit of quantification (LOQ) is the lowest concentration of the analyte that can be determined with a defined level of precision and accuracy.

These limits are fundamental for assessing the sensitivity of an analytical method. For instance, in the analysis of volatile organic compounds like methyl benzoate in building materials using SPME-GC/MS, an LOD of 3 ppb has been reported, demonstrating high sensitivity. nih.gov The determination of LOD and LOQ can be approached in several ways as outlined by the International Council for Harmonisation (ICH). bldpharm.comich.org Common methods include:

Based on the standard deviation of the blank: This involves analyzing a number of blank samples and calculating the standard deviation of their responses.

Based on the calibration curve: The LOD and LOQ are calculated from the slope of the calibration curve and the standard deviation of the response. The formulas are typically expressed as:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve. bldpharm.com

For illustrative purposes, the following table presents hypothetical LOD and LOQ values for this compound in a research matrix, as might be determined by a validated HPLC-UV method.

Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Parameter | Value (µg/mL) | Method |

|---|---|---|

| Limit of Detection (LOD) | 0.05 | HPLC-UV |

| Limit of Quantification (LOQ) | 0.15 | HPLC-UV |

This data is for illustrative purposes only and is based on typical values for similar compounds.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true or accepted value, while precision describes the closeness of repeated measurements to each other. Both are critical for ensuring the reliability of quantitative data.

Accuracy is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. The percentage of the analyte recovered is a measure of the method's accuracy. For many analytical methods, recovery rates between 90% and 110% are considered acceptable. europa.eu For example, in the analysis of benzoic acid in animal feedingstuffs using HPLC-UV, recovery rates were reported to be in the range of 90% to 100%. europa.eu

Precision is assessed at three levels as per ICH guidelines: ich.org

Repeatability (Intra-day precision): The precision of the method when performed by the same analyst, on the same instrument, over a short period.

Intermediate precision (Inter-day precision): The precision of the method when conducted within the same laboratory but on different days, by different analysts, or with different equipment.

Reproducibility: The precision of the method when tested in different laboratories.

Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. An RSD of less than 2% is often required for a method to be considered precise. dergipark.org.tr

The following tables provide illustrative data for the accuracy and precision of an analytical method for this compound.

Table 2: Illustrative Accuracy of this compound Analysis

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|

| 1.0 | 0.98 | 98.0 |

| 10.0 | 10.1 | 101.0 |

| 50.0 | 49.2 | 98.4 |

This data is for illustrative purposes only.

Table 3: Illustrative Precision of this compound Analysis

| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |

|---|---|---|

| 1.0 | 1.5% | 1.8% |

| 10.0 | 0.8% | 1.2% |

| 50.0 | 0.5% | 0.9% |

This data is for illustrative purposes only and is based on typical values for similar compounds.

Structure Activity Relationship Sar Investigations of Benzoate Analogs

Systematic Modification of Alkyl Chain Length and Branching (e.g., Isobutyl vs. Ethyl, Methyl)

The length and branching of the alkyl chain in benzoate (B1203000) esters play a pivotal role in determining their physical and biological properties.

Influence on Physicochemical Properties:

The alkyl chain length affects properties such as lipophilicity and the strength of intermolecular interactions. An increase in the number of carbon atoms in the alkyl group generally leads to increased lipophilicity. royalsocietypublishing.org This can influence how the molecule interacts with biological membranes and other nonpolar environments. For instance, studies on binary mixtures of methyl benzoate with a series of alcohols (ethanol, 1-propanol, and 1-butanol) have shown that as the alkyl chain of the alcohol increases, the strength of hydrogen bond interactions and packing efficiency weaken. researchgate.net

In a homologous series of alkyl 4-{[(4-chlorophenyl)imino]methyl}benzoates, increasing the alkyl chain length from ethyl to hexyl led to a decrease in melting temperatures, attributed to the increased flexibility of the alkyl chain. core.ac.uk However, further lengthening the chain from hexyl to pentadecyl resulted in an increase in melting temperatures due to stronger intermolecular van der Waals attractions. core.ac.uk

Influence on Biological Activity:

In the context of insecticidal activity, the length of the alkyl chain in nonsubstituted alkyl benzoates has a direct correlation with their toxicity. For example, in studies against the red imported fire ant, Solenopsis invicta, contact toxicity was found to be positively correlated with the alkyl chain length for esters of benzoic acid and C1–C6 linear alcohols. researchgate.net Conversely, fumigation toxicity was negatively correlated with chain length. researchgate.net This suggests that longer alkyl chains enhance contact toxicity, while shorter chains are more effective as fumigants. researchgate.net

Branching in the alkyl chain can also impact biological activity. For example, a study comparing the toxicity of n-butylbenzoate and isobutylbenzoate against S. invicta showed that n-butylbenzoate caused significantly higher mortality than its branched isomer, isobutylbenzoate. oup.com This indicates that a linear alkyl chain can be more effective in this specific biological context.

Table 1: Comparison of Physicochemical Properties of Selected Benzoate Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|

| Methyl Benzoate | C₈H₈O₂ | 136.15 | 199.6 |

| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | 212 |

| Isobutyl Benzoate | C₁₁H₁₄O₂ | 178.23 | 237 |

| Methyl 4-tert-butylbenzoate | C₁₂H₁₆O₂ | 192.25 | 122 |

This table presents a comparison of basic physicochemical properties for a selection of benzoate esters, illustrating the effect of varying the alkyl group.

Influence of Aromatic Substituents on Chemical Reactivity and Intermolecular Interactions